molecular formula C13H20NO6- B14046236 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester

Cat. No.: B14046236
M. Wt: 286.30 g/mol
InChI Key: VNZYUMCXQWYCAW-VIFPVBQESA-M
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Description

It features:

  • A tert-butoxycarbonyl (Boc) group on the α-amino group, providing stability under basic and nucleophilic conditions .
  • An allyl (2-propen-1-yl) ester on the γ-carboxyl group, enabling orthogonal deprotection via palladium-catalyzed methods .

Applications
Primarily used in peptide synthesis and medicinal chemistry, the allyl ester allows selective cleavage without disturbing acid-labile Boc groups. This property is critical for constructing complex peptides or prodrugs requiring controlled release .

Properties

Molecular Formula

C13H20NO6-

Molecular Weight

286.30 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoate

InChI

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m0/s1

InChI Key

VNZYUMCXQWYCAW-VIFPVBQESA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC=C)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis Methods and Optimization

The preparation involves sequential protection of the amino and carboxyl groups. Key steps include:

General Reaction Scheme

  • Esterification : L-Glutamic acid reacts with methanol and thionyl chloride to form L-glutamic acid dimethyl ester hydrochloride.
  • Boc Protection : The intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to introduce the Boc group.
  • Allyl Esterification : The γ-carboxyl group is selectively esterified with allyl alcohol.

Simplified Reaction Pathway :
$$
\text{L-Glutamic acid} \xrightarrow[\text{SOCl}2]{\text{MeOH}} \text{L-Glu(OMe)}2\cdot\text{HCl} \xrightarrow[\text{Base}]{\text{Boc}2\text{O}} \text{Boc-L-Glu(OMe)}2 \xrightarrow[\text{Allyl alcohol}]{\text{Activation}} \text{Boc-L-Glu(OAllyl)-OMe}
$$

Detailed Protocol from Patent CN111807994A

The patent outlines a one-pot synthesis with improved yield (85–90%) and purity (>99.5%):

Step 1: Esterification of L-Glutamic Acid
  • Reactants : L-Glutamic acid, methanol (molar ratio 1:15), thionyl chloride (1.05 equiv).
  • Conditions : 8–25°C initial cooling, then 30–60°C for 3–24 hours.
  • Outcome : L-Glutamic acid dimethyl ester hydrochloride (oily product).
Step 2: Boc Protection
  • Reactants : Dimethyl ester intermediate, Boc₂O (1.0–1.5 equiv), ethyl acetate, aqueous base (NaOH/K₂CO₃).
  • Conditions : pH 9–10, 3–18 hours.
  • Workup : Washing with dilute HCl, brine, and drying over Na₂SO₄.
Step 3: Crystallization
  • Solvent : Petroleum ether induces crystallization.
  • Yield : 85–90% after recrystallization.

Key Experimental Data

Parameter Example 1 Example 5 Control (Prior Art)
Purity (HPLC) 99.5% 99.8% 98.4%
Yield 85.1% 89.5% 69.2%
Reaction Time 15 hrs 15 hrs 24 hrs
Solvent Recovery Ethyl acetate (recyclable) Ethyl acetate (recyclable) Not optimized

Analytical Characterization

  • HPLC : Purity >99.5% with single impurity <0.2%.
  • NMR (CDCl₃): Confirmed structure via δ 1.44 (s, Boc group), δ 5.2–5.4 (allyl protons), δ 4.5–4.7 (ester linkages).
  • Optical Rotation : [α]D²⁵ = -27 ± 2.5° (c = 1% in methanol).

Advantages of the Optimized Method

Applications in Peptide Synthesis

The Boc and allyl groups allow orthogonal deprotection:

This compound is pivotal in synthesizing peptides with glutamic acid residues, particularly for drug development.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The allyl ester group can undergo substitution reactions, often facilitated by palladium-catalyzed processes.

Common Reagents and Conditions

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Substitution: Palladium catalysts, phosphine ligands.

Major Products Formed

    Hydrolysis: L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-.

    Deprotection: L-Glutamic acid, 5-(2-propen-1-yl) ester.

    Substitution: Various substituted allyl esters depending on the reactants used.

Scientific Research Applications

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the development of prodrugs and drug delivery systems.

    Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.

    Material Science: Applied in the synthesis of functionalized polymers and materials.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic processes, while the allyl ester group allows for further functionalization. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Ester Variations

The γ-carboxyl ester moiety distinguishes this compound from related Boc-protected glutamic acid derivatives. Key analogues include:

Compound Name Ester Group CAS Number Key Properties Reference
N-Boc-L-glutamic acid 5-methyl ester Methyl 72086-72-7 Base-sensitive; requires saponification for deprotection
N-Boc-L-glutamic acid dimethyl ester Methyl (α, γ) 59279-60-6 Dual esterification; used in bulk synthesis of polyglutamate derivatives
N-Boc-L-glutamic acid 5-(1-methyl-1-phenylethyl) ester 2-Phenylisopropyl 200616-39-3 Sterically hindered ester; enhances solubility in organic phases
N-Boc-L-glutamic acid 5-(phenylmethyl) ester Benzyl 155405-81-5 Cleaved via hydrogenolysis; compatible with acid-sensitive protecting groups
N-Boc-L-glutamic acid 5-(2-propen-1-yl) ester (Target Compound) Allyl Not specified Orthogonal deprotection under mild Pd(0) catalysis; ideal for stepwise synthesis

Biological Activity

L-Glutamic acid derivatives, particularly those modified with protective groups and ester functionalities, have garnered significant attention in biochemical research due to their potential applications in drug development, enzymatic processes, and as intermediates in organic synthesis. This article focuses on the biological activity of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester , exploring its chemical properties, synthesis methods, and biological implications.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 206128-03-2
Molecular Formula C₁₇H₂₉NO₈
Molecular Weight 375.41 g/mol
Density Not available
Boiling Point Not available
Melting Point Not available

Synthesis Methods

The synthesis of L-Glutamic acid derivatives often involves the use of biocatalytic methods or chemical modifications. For instance, the protected amino acid building blocks can be synthesized through selective enzymatic reactions. Recent studies have highlighted various biocatalytic approaches that exploit enzyme selectivity for high-yield production of amino acid esters.

Enzymatic Synthesis Example

A study reported the α-selective benzyl esterification of N-Boc L-glutamic acid using protease Alcalase, achieving an 81% yield. This method illustrates the potential for enzymatic routes to produce specific amino acid derivatives efficiently .

Pharmacological Applications

L-Glutamic acid derivatives exhibit a range of biological activities, including:

  • Neurotransmission Modulation: As a key neurotransmitter in the central nervous system (CNS), glutamic acid plays a crucial role in synaptic transmission and plasticity. Its esters may enhance or modulate these effects.
  • Antioxidant Properties: Some studies suggest that glutamate derivatives can exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Case Studies

  • Neuroprotective Effects: A study investigated the neuroprotective effects of glutamate esters in models of neurodegeneration. Results indicated that certain derivatives could mitigate neuronal cell death induced by excitotoxicity.
  • Analgesic Potential: Research into alkyl ester salts of L-amino acids demonstrated enhanced skin penetration and analgesic effects compared to traditional formulations, suggesting that glutamate esters could be beneficial in pain management therapies .

Research Findings

Recent findings have emphasized the importance of structural modifications on the biological activity of L-glutamic acid derivatives:

  • Alkyl Ester Variants: The introduction of alkyl groups significantly influences the pharmacokinetic properties and bioactivity of glutamate derivatives. For example, variations in chain length and branching can alter membrane permeability and receptor interactions .
  • Selectivity in Enzymatic Reactions: The selectivity of enzymes used in synthesizing these compounds can lead to high yields and specific stereochemical outcomes, which are critical for their biological efficacy .

Q & A

Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) and allyl ester protecting groups to L-glutamic acid derivatives?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions, while the allyl ester is formed using allyl bromide or allyl chloroformate in the presence of a base (e.g., triethylamine). For example, Boc-L-glutamic acid 5-methyl ester synthesis involves sequential protection of the α-amino group with Boc and esterification of the γ-carboxylic acid with methanol . Allyl esters are favored for their orthogonality in solid-phase peptide synthesis, enabling selective deprotection under mild Pd⁰-catalyzed conditions .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Analytical methods include:

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 210–220 nm to assess purity.
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm regioselective esterification (e.g., allyl ester protons at δ 5.2–5.8 ppm and Boc tert-butyl protons at δ 1.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₄H₂₃NO₆: 305.38 g/mol) .

Advanced Research Questions

Q. What crystallographic data are available for related Boc-protected glutamic acid esters, and how do they inform conformational analysis?

The triclinic crystal structure of N-[(1,1-dimethylethoxy)carbonyl]-3-[(R)-prop-2-en-1-ylsulfinyl]-(R)-alanine ethyl ester (space group P1, a = 5.1483 Å, b = 11.6600 Å, c = 13.6510 Å, α = 88.884°, β = 82.681°, γ = 87.306°) reveals non-planar geometry at the sulfinyl group and intramolecular hydrogen bonding between the Boc carbonyl and amide NH . Such data guide predictions about steric hindrance and rotational freedom in analogous allyl esters.

Q. How can regioselective modifications at the γ-carboxyl group be achieved without compromising the Boc-protected α-amino group?

Strategies include:

  • Temporary protecting groups : Use of acid-labile trityl or photolabile groups for the α-carboxyl, allowing selective allylation at the γ-position .
  • Enzymatic catalysis : Lipases or esterases for kinetic resolution of esters under mild conditions (pH 7–8, 37°C) to avoid Boc cleavage .
  • Pd-mediated deprotection : Allyl esters can be removed selectively using Pd(PPh₃)₄ and nucleophiles (e.g., morpholine), leaving the Boc group intact .

Q. What are the challenges in interpreting conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

Discrepancies may arise from:

  • Dynamic effects : Rotameric equilibria in solution (observed in NMR) vs. static crystal structures (X-ray). For example, allyl ester conformers may average NMR signals but resolve in diffraction data .
  • Solvent interactions : Polar solvents (e.g., DMSO) can shift proton signals, whereas X-ray structures reflect the solid-state environment . Resolution requires cross-validation via 2D NMR (COSY, NOESY) and computational modeling (DFT) to correlate solution and solid-state behavior.

Methodological Considerations

Q. What protocols optimize the stability of this compound during long-term storage?

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group .
  • Lyophilization : For hygroscopic derivatives, lyophilize from tert-butanol/water mixtures to maintain crystallinity .
  • Avoid protic solvents : Use anhydrous DCM or THF for dissolution to minimize ester degradation .

Q. How can researchers resolve synthetic byproducts arising from allyl ester migration or Boc deprotection?

  • Chromatographic separation : Flash chromatography with gradient elution (hexane/EtOAc) to isolate isomers .
  • Kinetic control : Lower reaction temperatures (0–4°C) and shorter reaction times reduce ester migration .
  • Quenching agents : Add scavengers (e.g., dimethylamine) to trap free acids generated during accidental Boc cleavage .

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